1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
Description
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: 1152952-35-6) is a heterocyclic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, connected via a thioether linkage to a 1-methylimidazole moiety. This compound is classified as a pharmaceutical intermediate or fine chemical, suggesting its utility in synthesizing bioactive molecules or functional materials .
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C12H15N3OS/c1-8-6-10(9(2)14-8)11(16)7-17-12-13-4-5-15(12)3/h4-6,14H,7H2,1-3H3 |
InChI Key |
KGHORPHINIXSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=NC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as 2,5-dimethylpyrrole, through cyclization reactions.
Formation of the Imidazole Ring: Synthesis of 1-methylimidazole from precursors like glyoxal and methylamine.
Thioether Linkage Formation: Coupling the pyrrole and imidazole rings via a thioether linkage using reagents like thiols and alkyl halides under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, functional groups, and linkage types. Key examples include:
Key Observations:
- Heterocyclic Diversity: The target compound’s pyrrole-imidazole system contrasts with benzimidazole-oxadiazole (4a) or pyrazole-dione () frameworks.
- Linkage Type : The thioether bridge in the target compound and 4a differs from sulfonyl groups in 1f. Thioethers offer greater lipophilicity but lower oxidative stability compared to sulfones .
Physicochemical Properties
- Melting Points: Compound 1f: 137.3–138.5°C .
Stability and Reactivity
- Thioethers : Prone to oxidation, forming sulfoxides or sulfones. This contrasts with sulfonyl derivatives (e.g., 1f), which are more stable but less reactive .
- Heterocycles : The electron-rich pyrrole and imidazole rings may participate in π-π stacking or hydrogen bonding, influencing molecular interactions.
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